ethyl 3-[(4-ethoxyphenyl)carbamoyl]-2-[[2-(2-methoxyphenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Overview
Description
Ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-ethoxyphenyl)carbamoyl]-2-[[2-(2-methoxyphenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino and Carbonyl Groups: This is achieved through nucleophilic substitution reactions, where the amino group is introduced using reagents like amines or anilines.
Esterification and Acylation: The final steps involve esterification and acylation reactions to introduce the ethyl ester and acetyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or carbonyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-ethoxyphenyl)carbamoyl]-2-[[2-(2-methoxyphenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Interacting with cell surface receptors to alter signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids to disrupt replication or transcription processes.
Comparison with Similar Compounds
Ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thieno[2,3-c]pyridine derivatives, such as those with different substituents on the aromatic rings.
Uniqueness: The presence of both ethoxy and methoxy groups, along with the specific arrangement of functional groups, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[(4-ethoxyphenyl)carbamoyl]-2-[[2-(2-methoxyphenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O7S/c1-4-36-19-12-10-18(11-13-19)29-26(33)25-20-14-15-31(28(34)37-5-2)16-23(20)39-27(25)30-24(32)17-38-22-9-7-6-8-21(22)35-3/h6-13H,4-5,14-17H2,1-3H3,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBRFSSIDKTUKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCN(C3)C(=O)OCC)NC(=O)COC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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